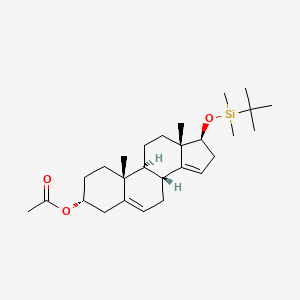

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

説明

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid derivative. It is characterized by its complex molecular structure, which includes an acetyl group at the 3-O position and a tert-butyldimethylsilyl group at the 17-O position. This compound is often used in biochemical research and has applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol typically involves multiple steps. The starting material is usually a steroid backbone, which undergoes a series of chemical reactions to introduce the acetyl and tert-butyldimethylsilyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and tert-butyldimethylsilyl chloride for silylation. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

Steroid Biochemistry

The compound serves as a substrate in enzymatic assays to study the activity of steroidogenic enzymes, particularly those involved in the metabolism of androgens and estrogens. Its acetylation and silylation enhance its stability and solubility, making it suitable for various biochemical assays.

Medicinal Chemistry

Research has explored the potential therapeutic effects of this compound in conditions related to hormone imbalances, such as prostate cancer and benign prostatic hyperplasia (BPH). Studies indicate that compounds with similar structures can act as inhibitors of 5-alpha reductase, an enzyme involved in converting testosterone to dihydrotestosterone (DHT), which plays a role in prostate tissue growth .

Drug Development

The compound's structural modifications allow for the development of novel antiandrogens or androgen receptor modulators. Its applications extend to designing drugs that can selectively target androgen receptors while minimizing side effects associated with traditional therapies.

Analytical Chemistry

As a reference standard, this compound is used in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying steroid levels in biological samples. Its unique profile aids in distinguishing it from other steroids during analysis.

Case Study 1: Inhibition of 5-alpha Reductase

A study investigated the effects of various steroid derivatives on prostate tissue hormone content. The results demonstrated that compounds structurally related to 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol effectively reduced DHT levels in prostate tissues, suggesting potential therapeutic applications in managing conditions like BPH .

Case Study 2: Proteomic Analysis

In another study involving human fetal osteoblasts exposed to oxidative stress, researchers noted significant changes in protein expression linked to steroid metabolism pathways. The findings imply that derivatives like 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol may have protective roles against cellular damage caused by oxidative stress .

作用機序

The mechanism of action of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as steroid receptors. The acetyl and silyl groups may influence the compound’s binding affinity and selectivity, affecting its biological activity. The pathways involved can include modulation of gene expression and enzyme activity.

類似化合物との比較

Similar Compounds

- 3-O-Acetyl-17-O-trimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

- 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3alpha,17alpha-diol

Uniqueness

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it valuable in research and potential therapeutic applications.

生物活性

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-androstadiene-3β,17β-diol (CAS Number: 61252-31-1) is a synthetic derivative of dehydroepiandrosterone (DHEA), a steroid hormone with various biological activities. This compound has garnered interest for its potential therapeutic applications due to its structural modifications that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C27H44O3Si

- Molecular Weight : 444.72 g/mol

- CAS Number : 61252-31-1

The compound features a silyl ether group and an acetyl modification, which may influence its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that steroidal compounds similar to 3-O-acetyl derivatives exhibit anticancer properties. A study demonstrated that DHEA analogues modified at specific positions could induce apoptosis in cancer cell lines, suggesting that structural modifications can enhance biological activity against tumors .

Table 1: Summary of Anticancer Activity of DHEA Derivatives

Neuroprotective Effects

The neuroprotective effects of DHEA derivatives have been explored in various models. A notable study highlighted that certain DHEA analogues could protect neuronal cells from serum deprivation-induced apoptosis. The neuroprotective mechanism is believed to involve modulation of apoptotic pathways, potentially making these compounds valuable in treating neurodegenerative diseases .

Hormonal Activity

As a steroid derivative, 3-O-acetyl-17-O-tert-butyldimethylsilyl may influence androgen receptor activity. Research has shown that modifications at the C3 and C17 positions can alter the binding affinity to androgen receptors, potentially enhancing or inhibiting androgenic effects depending on the context .

Table 2: Hormonal Activity Modulation by Steroidal Compounds

| Compound | Receptor Type | Effect | Reference |

|---|---|---|---|

| DHEA | Androgen | Modulation of receptor activity | |

| 3-O-Acetyl-17-O-tert-butyldimethylsilyl | Androgen | Potential modulation | Current review |

The biological activity of 3-O-acetyl-17-O-tert-butyldimethylsilyl is likely mediated through several mechanisms:

- Receptor Binding : Interactions with androgen and possibly estrogen receptors can modulate gene expression related to cell growth and apoptosis.

- Signal Transduction Pathways : The compound may affect key signaling pathways involved in cell survival and death.

- Metabolic Pathways : Its structural modifications might influence metabolic pathways associated with steroidogenesis.

Case Studies

- Neuroprotection in PC12 Cells : In an experimental model using PC12 cells, the neuroprotective effects of modified DHEA derivatives were evaluated. The results indicated significant protection against apoptosis induced by serum deprivation, highlighting the potential clinical relevance of these compounds in neurodegenerative disorders .

- Anticancer Activity Assessment : A series of synthetic derivatives were tested against various cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity. These findings suggest that 3-O-acetyl-17-O-tert

特性

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFHJOVTZWTAMR-OSJZSDDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746923 | |

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-31-1 | |

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。